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Compound of Interest

Compound Name: Aconitic acid, triallyl ester

Cat. No.: B078717

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the predicted spectroscopic data for triallyl
aconitate, a triester of aconitic acid. Due to the limited availability of direct experimental spectra
in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data based on the compound's structure and
established spectroscopic principles. Detailed experimental protocols for the synthesis of triallyl
aconitate and the acquisition of its spectroscopic data are also provided to facilitate further
research and characterization.

Predicted Spectroscopic Data of Triallyl Aconitate

The following tables summarize the predicted spectroscopic data for triallyl aconitate. These
predictions are derived from the chemical structure and typical values for similar functional
groups.

Table 1: Predicted *H NMR Spectroscopic Data for Triallyl Aconitate

Solvent: CDCIs, Reference: TMS (6 0.00 ppm)
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~5.90 - 6.05 m 3H -CH=CH:z
~5.25-5.40 m 6H -CH=CH:
~4.60 - 4.75 d 6H -O-CH2-CH=
~3.40 s 2H -CH2-C=
~6.80 S 1H =CH-

Table 2: Predicted 3C NMR Spectroscopic Data for Triallyl Aconitate

Solvent: CDCIs, Reference: CDCIs (& 77.16 ppm)

Chemical Shift (6, ppm) Assignment
~170- 172 C=0 (ester)
~168 - 170 C=0 (ester)
~165 - 167 C=0 (ester)
~131-133 -CH=CH:z
~128 - 130 =CH-
~135-137 =C(CO0)-
~118-120 -CH=CH:z
~65 - 67 -O-CHz2-

~40 - 42 -CH2-C=

Table 3: Predicted IR Absorption Data for Triallyl Aconitate
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Wavenumber (cm~?) Intensity Assignment

~3100 - 3000 Medium =C-H stretch (alkene)
~2980 - 2850 Medium C-H stretch (alkane)
~1735- 1720 Strong C=0 stretch (ester)
~1645 Medium C=C stretch (alkene)
~1250 - 1150 Strong C-O stretch (ester)

~990 and ~910 Strong =C-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Fragmentation Data for Triallyl Aconitate

m/z Proposed Fragment

294 [M]* (Molecular lon)

253 [M - CsHs]* (Loss of allyl radical)

237 [M - OCsHs]* (Loss of allyloxy radical)
173 [Aconitic acid]*

41 [CsHs]* (Allyl cation)

Experimental Protocols

The following section details the methodologies for the synthesis of triallyl aconitate and the

acquisition of its spectroscopic data.

2.1. Synthesis of Triallyl Aconitate

This procedure describes a general method for the esterification of a carboxylic acid with an

alcohol.

Materials:

e Aconitic acid
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« Allyl alcohol

o Sulfuric acid (catalyst)

o Toluene (solvent)

e Sodium bicarbonate solution (5% w/v)
 Brine (saturated NaCl solution)
e Anhydrous magnesium sulfate
e Round-bottom flask

o Dean-Stark apparatus

» Reflux condenser

e Separatory funnel

» Rotary evaporator

Procedure:

e To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add
aconitic acid, a 3-fold molar excess of allyl alcohol, and toluene.

e Add a catalytic amount of concentrated sulfuric acid to the mixture.

o Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-
Stark trap.

e Monitor the reaction progress by thin-layer chromatography (TLC).
e Once the reaction is complete, cool the mixture to room temperature.

o Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate
solution to neutralize the acid catalyst.
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Wash the organic layer with brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator
to obtain crude triallyl aconitate.

Purify the crude product by column chromatography on silica gel if necessary.

2.2. NMR Spectroscopy

Instrumentation:

e Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

Procedure:

» Dissolve approximately 10-20 mg of purified triallyl aconitate in about 0.6 mL of deuterated
chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.

e Transfer the solution to a clean 5 mm NMR tube.

e Place the NMR tube in the spectrometer’s probe.

e Acquire the *H NMR spectrum. Typical parameters include a sufficient number of scans to
achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift
range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

e Acquire the 3C NMR spectrum. This will require a larger number of scans due to the lower
natural abundance of 13C.

2.3. Infrared (IR) Spectroscopy

Instrumentation:

o Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:
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Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

Place a small drop of neat triallyl aconitate directly onto the ATR crystal.

Acquire the IR spectrum over a typical range of 4000-400 cm~1.

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the
measurement.

2.4. Mass Spectrometry (MS)
Instrumentation:

e Mass Spectrometer with an appropriate ionization source (e.g., Electron lonization - El or
Electrospray lonization - ESI).

Procedure:

o Prepare a dilute solution of triallyl aconitate in a suitable volatile solvent (e.g., methanol or
acetonitrile).

« Introduce the sample into the mass spectrometer. For EI-MS, the sample is typically
introduced via a direct insertion probe or a GC inlet. For ESI-MS, the solution is infused
directly or via an LC system.

e Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Mandatory Visualizations

Diagram 1: Synthesis Workflow of Triallyl Aconitate

Caption: Synthesis workflow for triallyl aconitate.

 To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic
Data of Triallyl Aconitate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078717#spectroscopic-data-of-triallyl-aconitate-nmr-
ir-ms]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b078717#spectroscopic-data-of-triallyl-aconitate-nmr-ir-ms
https://www.benchchem.com/product/b078717#spectroscopic-data-of-triallyl-aconitate-nmr-ir-ms
https://www.benchchem.com/product/b078717#spectroscopic-data-of-triallyl-aconitate-nmr-ir-ms
https://www.benchchem.com/product/b078717#spectroscopic-data-of-triallyl-aconitate-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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